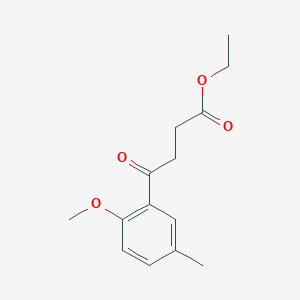

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

説明

特性

IUPAC Name |

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANEXPTGYOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603894 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108124-66-9 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

CAS Number: 108124-66-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a key chemical intermediate with significant potential in pharmaceutical synthesis and medicinal chemistry. This document elucidates the compound's chemical identity, physicochemical properties, and a detailed synthesis protocol. Furthermore, it explores its prospective applications in drug discovery, drawing analogies from structurally related molecules to highlight its utility as a versatile building block for the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and drug development, providing both foundational knowledge and practical insights into the utilization of this compound.

Introduction: A Versatile Keto-Ester in Modern Synthesis

This compound, registered under CAS number 108124-66-9, is an aromatic keto-ester that has garnered interest as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, featuring a substituted phenyl ring, a ketone, and an ethyl ester moiety, provides multiple reactive sites for chemical modification. This versatility makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the realm of pharmaceutical research. The presence of the methoxy and methyl groups on the phenyl ring can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its derivatives. While extensive research on this specific molecule is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting its significant potential in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available and predicted data for this compound.

| Property | Value | Source |

| CAS Number | 108124-66-9 | BOC Sciences[] |

| Molecular Formula | C₁₄H₁₈O₄ | BOC Sciences[] |

| Molecular Weight | 250.29 g/mol | Calculated |

| Boiling Point | 380.6°C at 760 mmHg | BOC Sciences[] |

| Density | 1.084 g/cm³ | BOC Sciences[] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Spectral Data (Predicted)

-

¹H NMR: Protons on the ethyl group would appear as a triplet and a quartet. The methylene protons of the butanoate chain would likely appear as two distinct triplets. Aromatic protons would exhibit characteristic splitting patterns based on their substitution. The methoxy and methyl protons would each present as singlets.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, the carbons of the ethyl and butanoate chains, and the methoxy and methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ketone and the ester, C-O stretching of the ester and ether, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 250. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage adjacent to the carbonyl groups.

Synthesis and Mechanism

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. A well-documented procedure for a synonym, Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate, provides a reliable synthetic route.

Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the reaction of 4-methylanisole with β-carbethoxypropionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Materials:

-

4-Methylanisole (p-methylanisole)

-

β-Carbethoxypropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

1N Potassium Hydroxide (KOH)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

A solution of 4-methylanisole and β-carbethoxypropionyl chloride in dichloromethane is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

The solution is cooled to 0°C using an ice bath.

-

Aluminum chloride is added portion-wise to the stirred solution over a period of 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 20 hours.

-

The reaction mixture is then carefully poured onto crushed ice to quench the reaction.

-

The organic and aqueous layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate, 1N potassium hydroxide, water, and finally saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a yellow oil.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the aromatic ring.

-

Inert Solvent (CH₂Cl₂): Dichloromethane is an inert solvent that dissolves the reactants and does not participate in the reaction.

-

Low-Temperature Addition: The initial low temperature is crucial to control the exothermic nature of the Friedel-Crafts reaction and to minimize side reactions.

-

Aqueous Workup: The series of washes with basic (NaHCO₃, KOH) and neutral solutions is essential to remove unreacted starting materials, the aluminum salts, and any acidic byproducts.

Reaction Mechanism

The synthesis proceeds through a classic electrophilic aromatic substitution mechanism.

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound is a valuable chemical entity with significant, yet largely untapped, potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the creation of novel molecular entities. This technical guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into the derivatization and biological evaluation of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

-

PrepChem. Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a keto ester of significant interest in synthetic organic chemistry, presents a unique molecular architecture that makes it a valuable intermediate in the development of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, offering insights into its chemical identity, and analytical characterization. Given the limited availability of experimentally-derived data for this specific molecule, this document integrates known information with expert analysis of structurally related compounds to provide a robust framework for its handling, analysis, and application in a research and development setting.

Chemical Identity and Molecular Structure

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number: 108124-66-9 . Its molecular structure consists of a substituted benzene ring linked to a four-carbon chain containing a ketone and an ethyl ester functional group. This combination of aromatic and aliphatic features, along with the presence of multiple oxygen atoms, dictates its chemical behavior and physical properties.

The synthesis of this compound can be achieved via a Friedel–Crafts acylation reaction. A common synthetic route involves the reaction of p-methylanisole with β-carbethoxypropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (CH₂Cl₂). This electrophilic aromatic substitution introduces the butanoyl chain onto the electron-rich aromatic ring.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, influencing its solubility, stability, and suitability for various analytical techniques. The following table summarizes the available and predicted properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 108124-66-9 | |

| Molecular Formula | C₁₄H₁₈O₄ | |

| Molecular Weight | 250.29 g/mol | |

| Boiling Point | 380.6°C at 760 mmHg | Predicted value[] |

| Density | 1.084 g/cm³ | Predicted value[] |

| Melting Point | Data not available | |

| Solubility | Insoluble in water. Expected to be soluble in organic solvents such as ethanol, DMSO, and DMF. | Based on the properties of structurally similar compounds. |

| Appearance | Expected to be a light yellow liquid or solid. | Based on general characteristics of similar aromatic keto esters. |

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy and methyl groups on the benzene ring, the ethyl group of the ester, and the methylene protons of the butanoate chain. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.8-7.8 ppm). The methoxy protons should present as a singlet around δ 3.8-4.0 ppm, and the aromatic methyl protons as a singlet around δ 2.3-2.5 ppm. The ethyl group will show a quartet for the -CH₂- protons (around δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.4 ppm). The two methylene groups in the butanoate chain will appear as triplets in the δ 2.5-3.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbons of the ketone and ester will be in the downfield region (δ 170-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The methoxy, methyl, and ethyl carbons, as well as the methylene carbons of the butanoate chain, will be found in the upfield region (δ 10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The C=O stretching vibration of the ketone is expected around 1680-1700 cm⁻¹, while the ester carbonyl stretch will likely appear at a higher frequency, around 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 250. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage at the keto group.

Analytical Methodologies

The analysis of this compound can be effectively performed using chromatographic techniques. The choice of method will depend on the analytical objective, such as purity assessment, quantification, or impurity profiling.[2]

Gas Chromatography (GC)

GC is a suitable technique for the analysis of this relatively volatile compound. A flame ionization detector (FID) would provide excellent sensitivity.

Workflow for GC Analysis

Caption: Gas Chromatography workflow for the analysis of this compound.

Experimental Protocol: GC-FID

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended for the analysis of this keto ester.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless injection depending on the concentration).

-

Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration within the linear range of the instrument. An internal standard can be used for improved quantitative accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another powerful technique for the analysis of this compound, particularly for non-volatile impurities or for samples that may degrade at high temperatures.

Workflow for HPLC Analysis

Caption: High-Performance Liquid Chromatography workflow for the analysis of this compound.

Experimental Protocol: HPLC-UV

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Initial conditions: 40% acetonitrile.

-

Gradient: Linearly increase to 90% acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic chromophore shows significant absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only outdoors or in a well-ventilated area.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]

Potential Hazards:

Based on analogous compounds, potential health hazards may include:

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

Conclusion

This compound is a keto ester with significant potential in chemical synthesis. While a complete, experimentally verified physicochemical profile is not yet in the public domain, this guide provides a comprehensive overview based on available data and expert analysis of its chemical structure. The outlined analytical methodologies offer robust starting points for quality control and characterization. As with any chemical compound, it is imperative to handle it with appropriate safety precautions in a well-equipped laboratory setting. Further research to experimentally determine its properties will undoubtedly enhance its utility in the scientific community.

References

- BOC Sciences. (n.d.). CAS 108124-66-9 this compound.

- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet. Retrieved from the Thermo Fisher Scientific website.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.

Sources

An In-depth Technical Guide to Determining the Solubility of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Introduction

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is an organic compound with a molecular structure featuring a keto-ester functional group and a substituted aromatic ring. As a chemical intermediate, its utility in synthetic chemistry, particularly in the development of more complex molecules for pharmaceuticals or materials science, is of significant interest. A fundamental physicochemical property that governs the applicability and behavior of any compound in a solution-based system is its solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a critical parameter in drug discovery and development.[1] It influences a wide range of factors, including bioavailability, formulation options, and the reliability of in vitro biological assays.[2][3] Poor aqueous solubility is a major hurdle in the development of many promising therapeutic agents.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. In the absence of publicly available experimental solubility data for this specific compound, this document will serve as a detailed methodological guide. It will cover the theoretical underpinnings of solubility, practical experimental protocols, and the analytical techniques required for quantification. The causality behind experimental choices will be explained to ensure a robust and scientifically sound approach.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Solubility Studies |

| Molecular Formula | C14H18O4 | Defines the elemental composition. |

| Molecular Weight | 250.29 g/mol | Influences diffusion and dissolution rates. |

| XLogP3-AA | ~2.5 - 3.5 | An indicator of lipophilicity. A positive value suggests a preference for non-polar environments and potentially low aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of donor groups may limit interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 4 | The presence of oxygen atoms in the ester and ketone groups can accept hydrogen bonds, influencing solubility in protic solvents. |

| Polar Surface Area | ~52.6 Ų | A measure of the polar surface of the molecule, which influences membrane permeability and solubility in polar solvents. |

Note: Predicted values are estimates based on the chemical structure and may differ from experimental values.

Synthesis of this compound

To perform solubility studies, a pure sample of the compound is required. The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction.

Synthetic Workflow

Caption: Synthesis workflow for this compound.

Fundamentals of Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic solubility and kinetic solubility.[4][5] The choice of which to measure depends on the stage of research and the intended application of the data.[6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[5] It is a property of the most stable crystalline form of the compound in a saturated solution.[4] The shake-flask method is the gold standard for determining thermodynamic solubility, although it is often low-throughput due to the long incubation times required to reach equilibrium (typically 24-72 hours).[3][7]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution.[4] It is often determined in high-throughput screening (HTS) formats by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[2][3] The resulting value can be higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and may precipitate as a less stable amorphous solid.[8] Kinetic solubility is valuable in early drug discovery for ranking compounds and identifying potential solubility liabilities.[6]

Caption: Conceptual difference between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is reached.

Materials and Equipment:

-

This compound (solid, high purity)

-

Solvent of choice (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV system or other quantitative analytical instrument

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several glass vials. The excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.[7]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL of PBS pH 7.4) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium. This typically requires at least 24 hours, and it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter (0.22 µm). It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter material.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[2][3]

Materials and Equipment:

-

10-20 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (polypropylene for sample preparation, UV-transparent for analysis if applicable)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Plate centrifuge or filtration manifold with filter plates

-

Plate reader (UV-Vis or nephelometer) or LC-MS/MS system

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[2]

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake it at room temperature for a set period, typically 1-2 hours.[3]

-

Phase Separation: Separate the dissolved compound from any precipitate. This can be done by:

-

Centrifugation: Centrifuge the plate at high speed to pellet the precipitate.

-

Filtration: Use a 96-well filter plate to filter the solutions.[3]

-

-

Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate. This can be done directly in a UV-transparent plate using a UV-Vis plate reader if the compound has a suitable chromophore and no interfering substances are present.[10] Alternatively, an aliquot can be further diluted and analyzed by a more sensitive and specific method like LC-MS/MS.[11]

Analytical Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust technique for this purpose.[12][13]

Hypothetical HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector.[14]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) may be suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.[15] This would be determined by running a UV scan of a standard solution.

-

Calibration: A calibration curve must be generated by preparing a series of standard solutions of the compound of known concentrations in the mobile phase. The peak area from the HPLC chromatogram is plotted against concentration, and a linear regression is used to determine the concentration of the unknown samples.[12]

| Analytical Technique | Principle | Suitability for Solubility Assays |

| HPLC-UV | Separation by chromatography followed by quantification based on UV absorbance.[13] | Widely used, robust, and provides good selectivity and sensitivity for compounds with a UV chromophore. |

| LC-MS/MS | Separation by chromatography followed by mass spectrometric detection. | Highly sensitive and specific, ideal for low solubility compounds or complex matrices. Can be used for compounds without a UV chromophore. |

| UV-Vis Spectroscopy | Direct measurement of UV absorbance of the saturated solution. | Simple and fast, but lacks specificity. Only suitable for pure compounds in a non-UV absorbing solvent system. |

| Nephelometry | Measures light scattering caused by undissolved particles.[6] | A high-throughput method for kinetic solubility that determines the point of precipitation rather than the concentration of the dissolved compound. |

Data Analysis and Reporting

The final solubility value is calculated from the concentration of the compound in the clear, saturated solution, as determined by the analytical method.

Calculation: The concentration obtained from the analytical instrument (e.g., in µg/mL or µM) is reported as the solubility.

Reporting: When reporting solubility data, it is essential to include the following details to ensure the results are reproducible and correctly interpreted:

-

Compound Name and Purity: this compound, with a purity assessment.

-

Type of Solubility: Thermodynamic or Kinetic.

-

Solvent System: The exact composition of the solvent or buffer, including pH.

-

Temperature: The temperature at which the experiment was conducted.

-

Equilibration Time: The duration of incubation (especially for thermodynamic solubility).

-

Analytical Method: The method used for quantification (e.g., HPLC-UV with column and mobile phase details).

-

Results: The final solubility value, usually reported as an average of multiple replicates with standard deviation.

Conclusion

Determining the solubility of this compound is a critical step in characterizing this compound for its potential applications in research and development. Although specific solubility data is not currently available in the literature, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following the detailed protocols for both thermodynamic and kinetic solubility, employing appropriate analytical techniques for quantification, and adhering to best practices in data analysis and reporting, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in synthetic chemistry, formulation development, and early-stage drug discovery.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

B-On, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Brittain, H. G. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Hoelke, B., et al. (2010). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). HPLC-UV Method Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem. Retrieved from [Link]

-

Certara. (2014). What is HPLC/UV?. Retrieved from [Link]

-

Greenwood, M. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. News-Medical.net. Retrieved from [Link]

-

Watson, T. (n.d.). How It Works: UV Detection for HPLC. LCGC International. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ovid.com [ovid.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. certara.com [certara.com]

- 13. news-medical.net [news-medical.net]

- 14. nebiolab.com [nebiolab.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Characterization of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate (CAS 108124-66-9). In the absence of a complete, publicly available experimental dataset, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to construct a reliable predictive model for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed, field-proven protocols for the experimental acquisition and validation of this data. The causality behind spectral assignments is explained to provide a deeper understanding of the structure-spectrum relationship.

Introduction and Molecular Structure Analysis

This compound is a keto-ester whose synthesis can be achieved via a Friedel-Crafts acylation of p-methylanisole with β-carbethoxypropionyl chloride.[1] The molecule's structure is characterized by several key functional groups that dictate its spectroscopic behavior: an ethyl ester, a ketone, and a 1,2,4-trisubstituted aromatic ring. Understanding the electronic environment of each atom within this framework is paramount to accurately predicting and interpreting its spectral data.

The following guide will deconstruct the molecule to predict the spectroscopic signature of each component, providing a robust framework for any researcher working with this or similar compounds.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, ethyl ester, and methylene protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the carbonyl groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Aromatic H (ortho to C=O) | 7.6 - 7.8 | d | 1H | Deshielded by the anisotropic effect of the adjacent ketone carbonyl group. |

| Aromatic H (ortho to -OCH₃) | 6.8 - 7.0 | d | 1H | Shielded by the electron-donating methoxy group. |

| Aromatic H (meta to C=O) | 7.1 - 7.3 | dd | 1H | Positioned between the activating methoxy and deactivating acyl groups. |

| -O-CH₂ -CH₃ (Ethyl) | 4.1 - 4.2 | q | 2H | Methylene protons adjacent to the ester oxygen are deshielded. The quartet arises from coupling to the adjacent methyl group.[2] |

| -O-CH₃ (Methoxy) | 3.8 - 3.9 | s | 3H | Typical range for an aryl methoxy group. |

| -C(=O)-CH₂ - | 3.2 - 3.4 | t | 2H | Methylene protons alpha to the ketone carbonyl are deshielded. |

| -CH₂-CH₂ -C(=O)O- | 2.7 - 2.9 | t | 2H | Methylene protons alpha to the ester carbonyl. |

| Ar-CH₃ (Methyl) | 2.3 - 2.4 | s | 3H | Typical range for a methyl group on an aromatic ring. |

| -O-CH₂-CH₃ (Ethyl) | 1.2 - 1.3 | t | 3H | Terminal methyl group of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.[2] |

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single residual peak at δ ~7.26 ppm, which serves as a convenient internal reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Tune and shim the instrument to the CDCl₃ lock signal to ensure a homogeneous magnetic field.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is appropriate.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a delay of 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integrate all peaks and normalize the values relative to a well-resolved signal, such as the aromatic protons or the methoxy singlet.

-

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoate chains.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Ketone C =O | 195 - 200 | Aromatic ketone carbonyls are highly deshielded and appear in this downfield region.[3][4] |

| Ester C =O | 172 - 175 | Ester carbonyls are typically found in this range, slightly upfield from ketones.[5][6] |

| Aromatic C (ipso, attached to C=O) | 130 - 135 | Quaternary carbon, deshielded by the attached carbonyl. |

| Aromatic C (ipso, attached to -OCH₃) | 155 - 160 | Deshielded due to direct attachment to the electronegative oxygen. |

| Aromatic C (ipso, attached to -CH₃) | 138 - 142 | Substituted aromatic carbon. |

| Aromatic C-H | 110 - 135 | Aromatic carbons typically resonate in this broad region. Specific shifts depend on the electronic effects of the substituents. |

| -O -CH₂-CH₃ (Ethyl) | 60 - 62 | Carbon attached to the ester oxygen.[2] |

| -O-C H₃ (Methoxy) | 55 - 56 | Typical range for an aryl methoxy carbon. |

| -C(=O)-C H₂- | 35 - 40 | Methylene carbon alpha to the ketone. |

| -CH₂-C H₂-C(=O)O- | 28 - 33 | Methylene carbon alpha to the ester carbonyl. |

| Ar-C H₃ (Methyl) | 20 - 22 | Aromatic methyl carbon. |

| -O-CH₂-C H₃ (Ethyl) | 14 - 15 | Terminal methyl carbon of the ethyl group.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbons.

-

Spectral Width: A wide spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is necessary to capture all carbon signals, especially the carbonyls.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): A 2-second delay is standard. For quantitative analysis (not typically required for structure confirmation), a much longer delay would be needed.

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two distinct carbonyl groups.

Predicted IR Data

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Justification |

| C=O Stretch (Aryl Ketone) | 1680 - 1695 | Strong | Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[7] |

| C=O Stretch (Aliphatic Ester) | 1735 - 1750 | Strong | This is the typical range for a saturated ester carbonyl group.[8][9] |

| C-O Stretch (Ester) | 1250 - 1300 and 1050-1150 | Strong | Two distinct C-O stretches are characteristic of esters. |

| Aromatic C=C Stretch | 1600, 1580, 1500 | Medium-Weak | Multiple bands are expected for the aromatic ring skeletal vibrations. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Stretching vibrations for sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Stretching vibrations for sp³ C-H bonds in the ethyl and butanoate moieties. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the purified solid or a drop of the neat oil directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is fast, requires minimal sample, and avoids the use of solvents.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Acquisition Parameters:

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for most structural identification purposes.

-

Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a clear molecular ion peak and a predictable fragmentation pattern dominated by cleavages adjacent to the carbonyl groups and the aromatic ring.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₄H₁₈O₄

-

Molecular Weight: 250.29 g/mol

-

Predicted Molecular Ion (M⁺•): m/z = 250

Predicted Fragmentation Pathway

The primary fragmentation pathways in molecules containing keto and ester functionalities often involve α-cleavage and McLafferty rearrangements.[10][11][12]

-

α-Cleavage at the Ketone: The most favorable cleavage is the loss of the butanoate side chain to form a stable acylium ion. This is expected to be the base peak .

-

Fragment: [CH₃O(CH₃)C₆H₃CO]⁺

-

Predicted m/z: 149

-

-

Loss of the Ethyl Group: Cleavage of the ethyl group from the ester.

-

Fragment: [M - C₂H₅]⁺

-

Predicted m/z: 221

-

-

Loss of the Ethoxy Group: Cleavage of the ethoxy group from the ester.

-

Fragment: [M - OC₂H₅]⁺

-

Predicted m/z: 205

-

-

McLafferty Rearrangement: A γ-hydrogen transfer from the butanoate chain to the ketone carbonyl, followed by cleavage, can lead to the loss of a neutral ethyl acrylate molecule.

-

Fragment: [CH₃O(CH₃)C₆H₃C(OH)=CH₂]⁺•

-

Predicted m/z: 150

-

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Alternatively, direct insertion probe (DIP) can be used if the sample is a pure solid or oil.

-

-

Ionization:

-

Electron Ionization (EI): Use a standard EI source with 70 eV electron energy. This high energy ensures reproducible fragmentation patterns, creating a "fingerprint" spectrum that can be compared to libraries.

-

-

Mass Analyzer: Any common mass analyzer (e.g., Quadrupole, Time-of-Flight) can be used.

-

Acquisition Parameters:

-

Mass Range: Scan a range of m/z from 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Source Temperature: Typically set around 230 °C.

-

GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 100 °C, ramping at 10 °C/min to 280 °C) to ensure good separation and peak shape.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure. Compare the obtained spectrum with spectral libraries if available.

Conclusion

This guide provides a robust, predictive framework for the complete spectroscopic characterization of this compound. By grounding predictions in the fundamental principles of spectroscopy and referencing data from analogous structures, researchers can confidently identify this molecule and interpret its spectral features. The detailed experimental protocols provided herein serve as a standardized methodology to acquire high-quality, reproducible data, ensuring scientific integrity and facilitating further research and development.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

-

Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(12), 2693-2697. [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

Carbonyl Compounds IR Spectroscopy. (n.d.). [Link]

-

ChemHelper. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Chemists' 13C NMR Shift Guide. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Royal Society of Chemistry. (n.d.). New J. Chem Electronic Supplementary Information. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a β-keto ester of interest in organic synthesis and potential pharmaceutical development.[1] As a molecule with multiple functional groups and a substituted aromatic system, its structural confirmation relies on the synergistic application of modern analytical techniques. This document moves beyond a simple recitation of methods to offer a deeper, mechanistic understanding of the expected spectroscopic signatures. We will explore the causality behind predicted spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the predicted data, grounded in established principles, but also detailed, self-validating experimental protocols designed for robust and reproducible results. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Structural Landscape

This compound is a molecule that presents several key structural features for analytical interrogation. Its architecture comprises an ethyl ester, a ketone, and a 1,2,4-trisubstituted aromatic ring. The strategic placement of these functionalities dictates the molecule's chemical reactivity and its ultimate spectroscopic fingerprint.

The synthesis of this compound, typically achieved via a Friedel-Crafts acylation of p-methylanisole with β-carbethoxypropionyl chloride, provides the foundational evidence for its proposed structure.[2] However, unambiguous confirmation requires a multi-faceted analytical approach to piece together the molecular puzzle. This guide will systematically deconstruct the molecule and predict the output from core analytical methodologies.

Molecular Structure:

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR will provide critical, complementary data points for full structural verification.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin splitting), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.55 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-6) | Deshielded by the adjacent carbonyl group and ortho to the methyl group. |

| ~7.25 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-4) | Ortho to the methyl group and meta to the methoxy group. |

| ~6.85 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-3) | Shielded by the ortho methoxy group. |

| ~4.15 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene protons, split by the adjacent methyl group. |

| ~3.88 | s | 3H | -OCH₃ | Methoxy protons, singlet due to no adjacent protons. |

| ~3.20 | t, J ≈ 6.5 Hz | 2H | -CO-CH₂ - | Methylene protons alpha to the ketone, deshielded by the carbonyl. |

| ~2.70 | t, J ≈ 6.5 Hz | 2H | -CH₂ -CO₂Et | Methylene protons alpha to the ester carbonyl. |

| ~2.35 | s | 3H | Ar-CH₃ | Aromatic methyl protons, singlet. |

| ~1.25 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |

Causality and Field Insights:

-

Aromatic Region (6.5-8.0 ppm): The substitution pattern on the aromatic ring is key. Aromatic protons are strongly deshielded.[3][4] The 1,2,4-trisubstitution pattern gives rise to three distinct aromatic protons. The proton ortho to the electron-withdrawing acyl group (H-6) will be the most downfield, while the proton ortho to the electron-donating methoxy group (H-3) will be the most upfield.[5][6] The coupling constants (J) will be characteristic of ortho (~8.5 Hz) and meta (~2.0 Hz) relationships.

-

Aliphatic Chain: The two methylene groups (-CH₂-CH₂-) between the two carbonyls form an A₂B₂ system, which will appear as two triplets with identical coupling constants. The methylene group adjacent to the ketone is typically more deshielded than the one adjacent to the ester.

-

Ethyl Ester Group: This gives a classic quartet and triplet pattern, a hallmark signature for this functional group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, typically proton-decoupled, will show a single peak for each unique carbon atom, providing a direct count and insight into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Shift (ppm) | Assignment | Rationale |

| ~198.0 | Ar-C =O | Ketone carbonyl carbon, highly deshielded. |

| ~173.0 | Ester C =O | Ester carbonyl carbon, less deshielded than the ketone.[7] |

| ~158.0 | C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138.0 | C -CH₃ | Aromatic carbon bearing the methyl group. |

| ~132.0 | Ar-C H (C-4) | Aromatic methine carbon. |

| ~130.0 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~128.0 | C -C=O | Quaternary aromatic carbon attached to the acyl group. |

| ~110.0 | Ar-C H (C-3) | Aromatic methine carbon shielded by the methoxy group. |

| ~60.5 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon. |

| ~55.5 | -OCH₃ | Methoxy carbon. |

| ~35.0 | -CO-CH₂ - | Methylene carbon alpha to the ketone. |

| ~29.0 | -CH₂ -CO₂Et | Methylene carbon alpha to the ester. |

| ~21.0 | Ar-CH₃ | Aromatic methyl carbon. |

| ~14.0 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |

Causality and Field Insights:

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals. The ketone carbonyl is characteristically found at a higher ppm value than the ester carbonyl.[7]

-

Aromatic Carbons: Aromatic carbons typically resonate between 110-150 ppm.[8] The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield, while the carbons ortho and para to this group will be shielded (shifted upfield) relative to benzene.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a longer relaxation delay (e.g., 5-10 seconds) may be necessary to observe quaternary carbons effectively.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2980 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1735 | Strong, Sharp | C=O Stretch | Ethyl Ester |

| ~1680 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether (Asymmetric) |

| ~1150 | Strong | C-O Stretch | Ester |

Causality and Field Insights:

-

The Carbonyl "Sword" Region (1650-1800 cm⁻¹): This region is paramount. We expect two distinct, strong, and sharp peaks. The ester carbonyl will appear at a higher frequency (~1735 cm⁻¹) than the aryl ketone carbonyl (~1680 cm⁻¹).[9][10][11] The conjugation of the ketone with the aromatic ring lowers its stretching frequency compared to a saturated ketone.[9]

-

The "Rule of Three" for Esters: Esters characteristically show three strong bands: the C=O stretch (~1735 cm⁻¹) and two C-O stretching vibrations between 1300 and 1000 cm⁻¹.[12]

-

Aromatic Signatures: The presence of C-H stretching just above 3000 cm⁻¹ and C=C stretching peaks around 1600-1450 cm⁻¹ are definitive indicators of the aromatic ring.[5]

Experimental Protocol: IR Analysis

-

Sample Preparation: If the sample is an oil, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks, correlating them to specific functional group vibrations.

Caption: Workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. For this compound (Molecular Formula: C₁₄H₁₈O₄), the expected molecular weight is 250.12 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Fragment Ion | Rationale |

| 250 | [M]⁺ | Molecular ion peak. Expected to be of moderate intensity. |

| 205 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester, a common fragmentation pathway. |

| 163 | [CH₃O(CH₃)C₆H₃CO]⁺ | Acylium ion formed by cleavage alpha to the ketone. This is a highly stable and often prominent fragment. |

| 135 | [CH₃O(CH₃)C₆H₃]⁺ | Loss of CO from the acylium ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds, though less likely here than the substituted version. |

Causality and Field Insights:

-

Molecular Ion (M⁺): The presence of an aromatic ring generally stabilizes the molecular ion, making it more likely to be observed.[13]

-

Alpha Cleavage: The most significant fragmentation is expected to be cleavage at the bonds adjacent to the carbonyl groups. Cleavage between the aryl group and the ketone carbonyl will yield a stable, resonance-stabilized acylium ion (m/z = 163), which is likely to be the base peak.

-

Ester Fragmentation: Esters also fragment via loss of the alkoxy group (-OR).[7] In this case, the loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 205.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a Gas Chromatography (GC-MS) system for separation and analysis.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion: A Self-Validating Structural Dossier

The structural analysis of this compound is a textbook example of synergistic analytical chemistry. No single technique provides the complete picture, but together, they create a self-validating system.

-

NMR establishes the definitive carbon-hydrogen framework and connectivity.

-

IR rapidly confirms the presence and nature of the key carbonyl and aromatic functional groups.

-

MS provides the final pieces of the puzzle: the molecular weight and fragmentation patterns that perfectly align with the structure deduced from NMR and IR.

By following the protocols and understanding the causal relationships outlined in this guide, researchers can confidently and unequivocally confirm the structure of this and other similarly complex molecules, ensuring the integrity and validity of their scientific endeavors.

References

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

- Schneider, W. G., & Bernstein, H. J. (1956). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds I. Ring-current and charge effects on para-hydrogen chemical shifts in monosubstituted benzenes. Canadian Journal of Chemistry, 34(11), 1593-1605.

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The Catalyst - Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

The Catalyst - Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. Retrieved from [Link]

- Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (2000). Mastering β-Keto Esters. Chemical Reviews, 100(9), 3067-3142.

-

PubChem. (n.d.). Ethyl 4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Ethyl 4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoate | C15H20O4 | CID 20230718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 9. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. (2-Methoxy-5-methylphenyl)(phenyl)methanol | C15H16O2 | CID 49962561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Ethyl 4-methylbenzoate(94-08-6) 13C NMR spectrum [chemicalbook.com]

The Multifaceted Biological Activities of Substituted Phenylbutanoates: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of a Versatile Scaffold

Substituted phenylbutanoates, a class of small molecules structurally related to the metabolic byproduct 4-phenylbutyrate (4-PBA), have emerged as a compelling scaffold in medicinal chemistry. Initially recognized for its role in the management of urea cycle disorders, 4-PBA has since been discovered to possess a surprising breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This has spurred considerable interest in the synthesis and evaluation of a diverse array of substituted phenylbutanoate derivatives, with the aim of optimizing their potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted phenylbutanoates, designed for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, their diverse mechanisms of action, structure-activity relationships, and detailed experimental protocols for their biological evaluation. The information presented herein is intended to serve as a valuable resource to guide the rational design and development of novel therapeutics based on the phenylbutanoate scaffold.

I. Synthesis of Substituted Phenylbutanoates: Crafting the Molecular Tools

The synthesis of substituted phenylbutanoates can be approached through several established organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on both the phenyl ring and the butanoate chain.

One of the most common and versatile methods for the synthesis of the core 4-aryl-4-oxobutanoate structure is the Friedel-Crafts acylation . This reaction typically involves the acylation of a substituted benzene ring with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a 4-aryl-4-oxobutanoic acid. Subsequent esterification, for instance, by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of acid, affords the desired ethyl 4-aryl-4-oxobutanoate.

Another powerful method for constructing the β-keto ester moiety is the Claisen condensation .[1][2][3][4] This base-catalyzed reaction involves the condensation of two ester molecules to form a β-keto ester.[3] In a crossed Claisen condensation, an ester enolate reacts with a different, non-enolizable ester to produce the target compound.[1][2]

More complex substituted phenylbutanoates can be synthesized using multicomponent reactions, such as the Passerini reaction , which allows for the rapid assembly of molecules from an aldehyde, a carboxylic acid, and an isocyanide.[5] This approach has been successfully employed to generate a library of phenylbutyrate derivatives with diverse functionalities.[5]

Illustrative Synthetic Workflow: Friedel-Crafts Acylation followed by Esterification

Caption: Mechanism of HDAC inhibition by substituted phenylbutanoates leading to anticancer effects.

2. Endoplasmic Reticulum (ER) Stress Modulation: Phenylbutyrate also functions as a chemical chaperone, alleviating ER stress. [6][7]ER stress is a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which can trigger apoptosis. [6]In some cancer cells, chronic ER stress can promote survival and chemoresistance. By facilitating proper protein folding, phenylbutanoates can reduce the ER stress response and sensitize cancer cells to apoptosis. [6]

Caption: Modulation of ER stress by substituted phenylbutanoates as a mechanism for inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The anticancer activity of substituted phenylbutanoates is significantly influenced by the nature and position of substituents on the phenyl ring. Studies have shown that the introduction of certain functional groups can enhance cytotoxic potency. For instance, a series of phenylbutyrate derivatives synthesized via the Passerini multicomponent reaction revealed that specific substitutions can lead to significantly lower IC₅₀ values compared to the parent compound, 4-PBA. [5]The presence of bulky and hydrophobic groups on the phenyl ring can improve binding to the hydrophobic pockets of target enzymes like HDACs. [8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected substituted phenylbutanoate derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| B9 | (Structure not fully specified) | A549 (Lung) | 6.65 | [5] |

| MDA-MB-231 (Breast) | 8.44 | [5] | ||

| SW1116 (Colon) | 24.71 | [5] | ||

| (S)-11 | (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | (Not specified) | 0.016 (HDAC inhibition) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted phenylbutanoate compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted phenylbutanoate compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions in fresh medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Phenylpropanoids, a class of compounds structurally related to phenylbutanoates, have been recognized for their anti-inflammatory properties. [9][10]Substituted phenylbutanoates are also being investigated for their potential to modulate inflammatory responses.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. [11]Additionally, some derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. [10]This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of phenylbutanoate analogs is influenced by the substitution pattern on the aromatic ring. For example, in a series of N-arylanthranilic acids, a related class of anti-inflammatory agents, the nature and position of substituents on the N-aryl ring were found to be critical for activity. [12]Similarly, for phenylpropanoids, the presence of specific functional groups and their arrangement on the molecule can significantly impact their ability to inhibit inflammatory pathways. [9]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Substituted phenylbutanoate compounds

-

Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the substituted phenylbutanoate compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and a blank control (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-